Compound Description: This compound, also known as TAK-632, is a potent inhibitor of necroptosis, a form of programmed cell death. It targets both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases. []
Compound Description: This compound is an analog of TAK-632 developed through structural optimizations for improved necroptosis inhibition. It exhibits enhanced potency by targeting RIPK3 with >60-fold selectivity over RIPK1. []
3-[(S)-2-Azetidinylmethoxy]pyridine
Compound Description: Also known as A-85380, this azetidine derivative exhibits high potency and selectivity for the human α4β2 nicotinic acetylcholine receptor (nAChR) subtype. []
Relevance: While not directly containing the 2-fluoro-3-substituted benzene core, A-85380 exemplifies a structure-activity relationship study where a fluorine atom was introduced to the pyridine ring, resulting in the compound 2-Fluoro-3-[(S)-2-azetidinylmethoxy]pyridine. This modification yielded a compound with comparable nAChR binding affinity to A-85380 but with improved in vivo properties for imaging central nAChRs. [] The exploration of fluorine substitution in A-85380 highlights the potential significance of fluorine substitution in modulating biological activity, which could be relevant to the design and activity of 2-Fluoro-3-(2-methylpropyl)benzaldehyde.
2-Fluoro-3-[(S)-2-azetidinylmethoxy]pyridine
Compound Description: This compound is a fluorinated analog of A-85380, designed for positron emission tomography (PET) imaging of central nAChRs. It demonstrates potent and selective binding to α4β2 nAChRs and exhibits favorable in vivo properties for PET imaging. [, ]
Compound Description: This compound is a histamine H3 antagonist clinical candidate. Its development involved a design strategy utilizing computational and in vitro safety tools alongside traditional assays. []
Compound Description: Similar to PF-03654746, this compound is also a histamine H3 antagonist clinical candidate identified through a design strategy integrating computational and in vitro safety tools with traditional assays. []
Compound Description: This compound is a synthesized analog of epibatidine, designed to target nicotinic acetylcholine receptors (nAChRs). It displays high affinity for the α4β2-nAChR subtype, with notable selectivity over α3β4- and α7-nAChRs. []
Relevance: The development of 7a, along with its isomer 2′-Fluoro-3′-(3″-pyridinyl)deschloroepibatidine (8a), stems from structure-activity relationship studies aimed at exploring bioisosteres of a lead compound with a 4′-nitrophenyl group. [] This approach aligns with the structural features of 2-Fluoro-3-(2-methylpropyl)benzaldehyde, where the 2-fluoro-3-substituted benzene ring could be considered as a potential bioisostere for exploration in drug discovery efforts targeting similar biological targets.
Compound Description: Similar to 7a, this compound is an epibatidine analog designed for its nAChR binding properties. It exhibits high affinity for α4β2-nAChR with enhanced selectivity for α4β2-nAChR over α3β4- and α7-nAChRs compared to its parent compound. []
Compound Description: This compound is another epibatidine analog synthesized for its nAChR binding properties, exhibiting high affinity for α4β2 binding with no affinity at α7 nAChRs. It acts as a potent functional antagonist of nicotine-induced antinociception. [, , ]
Compound Description: This compound is a luminescent heteroleptic diarylborinic complex investigated for potential application in organic light-emitting devices (OLEDs). It exhibits emission maxima ranging from 502 to 525 nm in solution and possesses charge transport properties influenced by its molecular geometry and intermolecular interactions. []
Compound Description: CFMTI is a potent and selective metabotropic glutamate receptor 1 (mGluR1) allosteric antagonist. It exhibits unique antipsychotic activities in vivo, showing efficacy in animal models of schizophrenia without causing significant motor side effects. []
Compound Description: This compound, also known as R-13b, is a potent and orally active antagonist of the human gonadotropin-releasing hormone receptor (GnRH-R). It exhibits subnanomolar binding affinity and effectively reduces serum luteinizing hormone levels in primates. [, ]
Compound Description: This uracil derivative is structurally related to R-13b and is also a potent antagonist of the human GnRH receptor. It exhibits atropisomerism, existing as a pair of separable atropisomers due to restricted rotation around the bond connecting the uracil core and the substituted 5-phenyl group. []
Compound Description: LY3009120 is a pan-RAF inhibitor designed for cancer treatment. It exhibits activity against BRAF V600E, wild-type BRAF, and CRAF, addressing limitations associated with paradoxical MAPK pathway activation observed with earlier RAF inhibitors. []
4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA)
Compound Description: EFdA is a highly potent nucleoside analog reverse transcriptase inhibitor (NRTI) with activity against a broad range of HIV-1 strains, including multi-drug-resistant variants. Unlike other approved NRTIs, EFdA retains a 3′-hydroxyl moiety while exhibiting delayed chain termination and the ability to induce difficult-to-extend mismatched primers, contributing to its potency and high barrier to resistance. [, , , ]
Compound Description: This compound is a novel boron delivery agent for boron neutron capture therapy (BNCT), designed to target glioblastoma cells. It consists of a 2′-F-RNA aptamer (GL44) specific to human glioblastoma U-87 MG cells, conjugated to a closo-dodecaborate residue for boron-10 delivery. The aptamer component facilitates targeted delivery and internalization into tumor cells, while the closo-dodecaborate delivers boron-10 for neutron irradiation-induced cell death. []
2′-Fluoro-modified RNAs
Compound Description: These are RNA molecules containing 2′-fluoro (2′F) modifications, typically incorporated into pyrimidine nucleosides. These modifications are explored for their ability to modulate the immunostimulatory properties of RNAs, impacting their interaction with pattern recognition receptors (PRRs) like toll-like receptors (TLRs) and retinoic acid-inducible gene 1 (RIG-I). [, ]
Compound Description: These modified nucleotides incorporate both 4′-C-methoxy and 2′-fluoro modifications into ribonucleotides. They are being investigated for their potential to improve the properties of therapeutic siRNAs, such as nuclease resistance and potency in gene silencing. The 4′-C-methoxy modification exists as two epimers (α and β), with the α-epimer exhibiting more favorable properties for siRNA applications. []
Compound Description: This compound is a highly selective and orally bioavailable inhibitor of matrix metalloproteinase-13 (MMP-13) developed for the potential treatment of osteoarthritis. Its design specifically addressed the nephrotoxicity observed in earlier carboxylic acid-containing MMP-13 inhibitors by eliminating the carboxylic acid group, leading to improved preclinical toxicology profiles. []
Compound Description: TAK-063 is a highly potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. It was discovered through structure-based drug design and optimization efforts based on a hit compound identified through screening. TAK-063 exhibits excellent selectivity for PDE10A over other PDEs and demonstrates favorable pharmacokinetic properties, including high brain penetration, making it a promising candidate for the treatment of schizophrenia. []
Compound Description: Favipiravir, also known as T-705 or Avigan, is an antiviral drug that acts as an RNA polymerase inhibitor. It exhibits broad-spectrum activity against various RNA viruses, including influenza viruses. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.